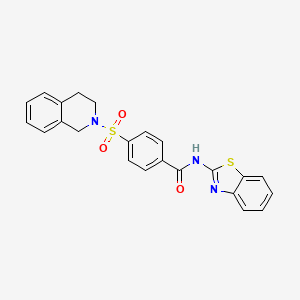

N-(1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

N-(1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d]thiazole ring, a dihydroisoquinoline moiety, and a sulfonyl group attached to a benzamide backbone

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S2/c27-22(25-23-24-20-7-3-4-8-21(20)30-23)17-9-11-19(12-10-17)31(28,29)26-14-13-16-5-1-2-6-18(16)15-26/h1-12H,13-15H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYKZQDJVYLKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

Synthesis of the dihydroisoquinoline moiety: This step may involve the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

Coupling reactions: Finally, the benzo[d]thiazole and dihydroisoquinoline moieties are coupled to the benzamide backbone using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme activity or receptor binding.

Medicine: Potential use as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide likely involves the inhibition of specific enzymes or receptors. The compound may bind to the active site of an enzyme, blocking its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-4-aminobenzamide

- N-(benzo[d]thiazol-2-yl)-4-methylbenzamide

- N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is unique due to the presence of the dihydroisoquinoline moiety and the sulfonyl group, which may confer specific biological activities or chemical reactivity that are not present in similar compounds.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2S2. Its structure features a benzothiazole moiety linked to a tetrahydroisoquinoline sulfonamide, which is crucial for its biological activity. The compound's molecular weight is approximately 382.49 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Benzothiazole Ring : This is achieved through condensation reactions involving appropriate thioketones and amines.

- Synthesis of Tetrahydroisoquinoline : This can be accomplished via cyclization reactions involving phenethylamine derivatives.

- Coupling Reaction : The final step involves coupling the benzothiazole and tetrahydroisoquinoline components using sulfonylation techniques.

1. Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase (MAO) : The compound has been shown to inhibit both MAO-A and MAO-B enzymes in vitro. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, which may have therapeutic implications for conditions like depression and Parkinson's disease .

- Cholinesterase Inhibition : It also demonstrates inhibitory effects on butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment. The inhibition rates observed were comparable to known inhibitors like tacrine .

2. Neuroprotective Effects

In vivo studies using animal models have indicated that this compound may possess neuroprotective properties. For instance:

- Forced Swim Test (FST) : In behavioral assays, the compound reduced immobility time significantly in the FST, suggesting antidepressant-like effects .

- Neurotoxicity Studies : Concentration-dependent studies revealed that lower concentrations of related tetrahydroisoquinoline derivatives exhibited neuroprotective effects against glutamate-induced apoptosis in dopaminergic neurons .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on MAO Inhibition : A study evaluated various derivatives for their MAO inhibitory potency. Compound 4g (a close analogue) demonstrated favorable binding to active sites of MAO enzymes with good blood-brain barrier penetration .

- Cholinesterase Activity : In a comparative analysis of benzothiazole–isoquinoline derivatives, this compound showed significant BuChE inhibition with an IC50 value indicating effective therapeutic potential against cognitive decline associated with Alzheimer’s disease .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.